molecular formula C12H11NO B1441344 5-phenyl-1H-azepin-2(3H)-one CAS No. 41789-70-2

5-phenyl-1H-azepin-2(3H)-one

Cat. No. B1441344
CAS RN: 41789-70-2
M. Wt: 185.22 g/mol
InChI Key: JZAVYAUAMQHQIV-UHFFFAOYSA-N
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Description

5-Phenyl-1H-azepin-2(3H)-one is an organic compound belonging to the azepinone family, which is composed of a five-membered ring with a nitrogen atom and an oxygen atom in the ring. It is a colorless solid that has a variety of applications in the fields of chemical synthesis, scientific research, and drug development. This compound has been studied extensively due to its potential as a therapeutic agent and its ability to interact with a variety of biological targets.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study reported the preparation of 5-substituted-3H-azepine-2-ones, including 5-phenyl-1H-azepin-2(3H)-one, through the photolysis of phenyl azides. This process involves photo-induced ring expansions, demonstrating a method for synthesizing this compound (Lamara & Smalley, 1991).
    • Another research presented a new strategy for constructing 1H-azepin-2(3H)-one rings using tertiary enamide synthons. This method shows the versatility of the compound in organic synthesis (Zhu, Zhao, & Wang, 2015).
  • Potential Applications in Medicinal Chemistry :

    • The compound has been used in the synthesis of various azepine derivatives, which were assessed for their antimicrobial activities. Some of these derivatives showed moderate activity, indicating the potential medicinal applications of 5-phenyl-1H-azepin-2(3H)-one and its derivatives (Patolia, Kanpariya, Dobaria, & Purohit, 2010).
  • Chemical Reactions and Interactions :

    • Research on the photolysis and thermolysis of phenyl azide in acetic acid led to the production of 1H-azepin-2(3H)-one. This study provides insight into the chemical behavior of 5-phenyl-1H-azepin-2(3H)-one under different conditions (Takeuchi & Koyama, 1981).
  • Chemical Reactions and Mechanisms :

    • Another study explored the reaction mechanisms involved in the photolysis of phenyl azide, leading to the formation of 3H-azepines, which are structurally related to 5-phenyl-1H-azepin-2(3H)-one. This research contributes to understanding the chemical pathways and potential applications of the compound (Doering & Odum, 1966).

properties

IUPAC Name

5-phenyl-1,3-dihydroazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAVYAUAMQHQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C=CNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721989
Record name 5-Phenyl-1,3-dihydro-2H-azepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-1H-azepin-2(3H)-one

CAS RN

41789-70-2
Record name 5-Phenyl-1,3-dihydro-2H-azepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

The 2-butoxy-5-phenyl-3H-azepine (908 g, 3.42 moles) is dissolved in 2B-3 ethanol (8172 mL) and de-ionized water (2724 mL). The solution is charged to an autoclave and heated to 150° C. for 20 hours. The solution is cooled to room temperature and concentrated under reduced pressure. Residual water is removed by azeotropic distillation from toluene (2×2 L). The residual solids are dissolved in toluene (1.7 L) and heated between 95 to 100° C. The solution is cooled to <90° C. and heptane (about 4.8 mL/g) is added. The solution is allowed to cool to room temperature, and then cooled to 0 to 5° C. using an ice bath. The solids are filtered, washed with heptane, and dried to give the title compound (559 g, 88%) as a light brown solid.
Quantity
908 g
Type
reactant
Reaction Step One
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8172 mL
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solvent
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2724 mL
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reactant
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Yield
88%

Synthesis routes and methods III

Procedure details

The crude diethyl-(5-phenyl-3H-azepin-2-yl)-amine (12.47 g) is added to water (10.0 mL) and 2-methoxy-ethanol (40.0 mL) and the resulting mixture heated to reflux and stirred 4½ days. The volatiles are removed in vacuo and the residue diluted with dichloromethane and washed with 0.1N HCl (2×200 mL) and saturated aqueous NaHCO3 (2×200 mL). The organic layer is dried over Na2SO4 and concentrated in vacuo to give the crude title compound as a dark brown solid (9.63 g). This material is carried into the next reaction without further purification.
Name
diethyl-(5-phenyl-3H-azepin-2-yl)-amine
Quantity
12.47 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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